Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a dioxaborolane moiety. The presence of the dioxaborolane group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Preparation Methods
The synthesis of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the pyridine derivative, which is then coupled with the pyrrolidine derivativeThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being commonly used .
Chemical Reactions Analysis
This compound is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: Utilizes palladium catalysts and bases to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine and pyrrolidine rings can undergo various oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The dioxaborolane group can be substituted with other functional groups using suitable reagents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate include:
- Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
These compounds share the dioxaborolane group, making them useful in similar types of reactions. the presence of different ring structures (pyridine, thiophene, piperidine) imparts unique properties and reactivity to each compound .
Properties
Molecular Formula |
C20H31BN2O4 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23-11-10-14(13-23)16-9-8-15(12-22-16)21-26-19(4,5)20(6,7)27-21/h8-9,12,14H,10-11,13H2,1-7H3 |
InChI Key |
GOBMXXAZANPUNY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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